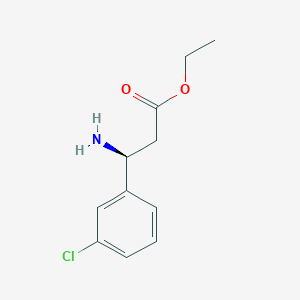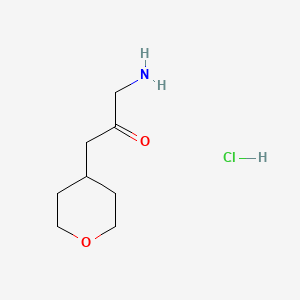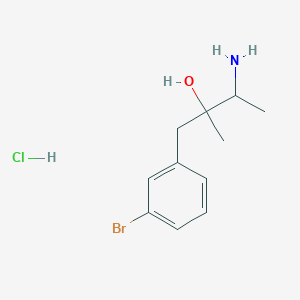
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a methylbutanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride typically involves multiple steps. One common method starts with the bromination of aniline to produce 3-bromoaniline . This intermediate is then subjected to further reactions to introduce the amino and methylbutanol groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the process and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce phenyl derivatives.
Scientific Research Applications
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Shares the bromophenyl group but lacks the amino and methylbutanol groups.
3-Aminobenzyl Alcohol: Contains an amino group and a benzyl alcohol group but lacks the bromine atom.
2-Methyl-2-butanol: Contains the methylbutanol group but lacks the amino and bromophenyl groups.
Uniqueness
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H17BrClNO |
|---|---|
Molecular Weight |
294.61 g/mol |
IUPAC Name |
3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8(13)11(2,14)7-9-4-3-5-10(12)6-9;/h3-6,8,14H,7,13H2,1-2H3;1H |
InChI Key |
MOUDPEVNPNOTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CC1=CC(=CC=C1)Br)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


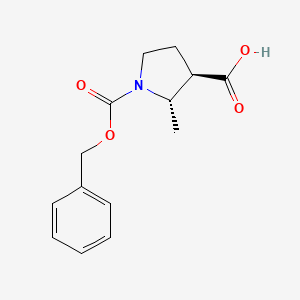

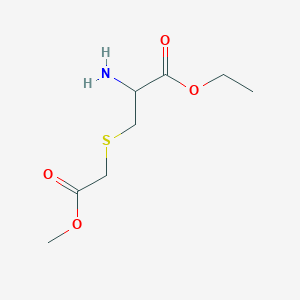
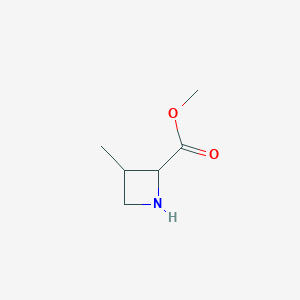

![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
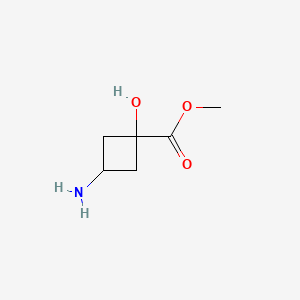
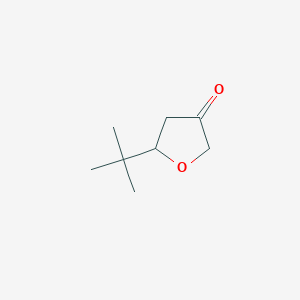


![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)

